molecular formula C14H9FO2S B215380 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one

2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one

Cat. No. B215380
M. Wt: 260.28 g/mol
InChI Key: TVFJQVVHUNHGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one, also known as FBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. FBO belongs to the class of benzoxathiin compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer, inflammation, and pain. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is a target for many anticancer drugs.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to play a role in the pathogenesis of various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one also exhibits anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammation and pain. However, one of the limitations of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one. One of the directions is to investigate the potential of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one as a lead compound for the development of new anticancer drugs. Another direction is to explore the potential of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one as a therapeutic agent for the treatment of inflammation and pain. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one exhibits potent antitumor activity against various cancer cell lines, anti-inflammatory and analgesic properties, and antibacterial activity. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been shown to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and pain. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has several advantages, including its potent antitumor activity, but also has limitations, including its poor solubility in aqueous solutions. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one for clinical use.

Synthesis Methods

2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one can be synthesized using various methods, including the reaction of 4-fluorophenylacetic acid with 2-mercaptobenzoic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 4-fluorophenacyl bromide with 2-mercaptobenzoic acid in the presence of potassium carbonate and dimethylformamide. These methods have been reported to yield 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one in good yields and high purity.

Scientific Research Applications

2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and pain. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has also been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-(4-fluorophenyl)-4H-3,1-benzoxathiin-4-one

Molecular Formula

C14H9FO2S

Molecular Weight

260.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-3,1-benzoxathiin-4-one

InChI

InChI=1S/C14H9FO2S/c15-10-7-5-9(6-8-10)14-17-13(16)11-3-1-2-4-12(11)18-14/h1-8,14H

InChI Key

TVFJQVVHUNHGJS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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